Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13901671
InChI: InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate

CAS No.:

Cat. No.: VC13901671

Molecular Formula: C13H21NO2

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate -

Specification

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
IUPAC Name tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate
Standard InChI InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3
Standard InChI Key RVDSUZPAOXYGKG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2

Introduction

Structural Characteristics and Molecular Design

The defining feature of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate is its spirocyclic core, which consists of a six-membered azaspiro ring system (Figure 1). The spiro junction at position 6 creates a rigid three-dimensional geometry, a property highly sought after in drug design for enhancing target binding specificity and metabolic stability . The tert-butyl carbamate (Boc) group at the nitrogen atom serves dual roles: it acts as a protecting group during synthesis and modulates the compound’s solubility profile, while the carboxylate ester enhances reactivity for downstream functionalization.

Stereoelectronic Effects

The spirocyclic structure imposes significant stereoelectronic constraints. The nitrogen atom’s lone pair occupies an axial position, enabling conjugation with the carboxylate group and influencing nucleophilic reactivity. This configuration also reduces ring strain compared to non-spirocyclic analogs, as evidenced by computational studies.

Comparative Analysis with Analogous Compounds

Structural analogs, such as tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate and tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate, highlight the impact of heteroatom substitution (Table 1) . Replacing the double bond in the non-ene system with an oxygen atom or ketone group alters electronic distribution and hydrogen-bonding capacity, which can affect biological activity and synthetic accessibility.

Table 1: Structural and Molecular Comparison of Spirocyclic Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylateC13H21NO2\text{C}_{13}\text{H}_{21}\text{NO}_{2}223.31Spirocyclic amine, carboxylate
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylateC12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}239.31Ether, carboxylate
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylateC13H21NO3\text{C}_{13}\text{H}_{21}\text{NO}_{3}239.31Ketone, carboxylate

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate typically involves a multi-step sequence starting from readily available precursors. A common approach, as detailed in patent CN102659678B, utilizes a cyclization reaction between a tertiary amine and a diketone derivative under basic conditions . For example, compound II (a bromoalkyl precursor) reacts with compound V (a tert-butyl-protected amine) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving a yield of 70.7% after recrystallization .

Key Reaction Conditions:

  • Solvent: THF or dimethylformamide (DMF)

  • Catalyst: Triethylamine or NaH

  • Temperature: 60–120°C for cyclization

  • Workup: Recrystallization with diethyl ether

Epoxidation and Ring Expansion

A critical step in optimizing yield involves epoxidation of intermediate alkenes using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide . This step introduces strain into the spirocyclic system, facilitating subsequent ring expansion. For instance, treatment of compound VI with mCPBA in dichloromethane (DCM) at 0°C followed by NaOH washing yields the final product with minimal byproducts .

Challenges and Innovations

Early synthetic routes faced limitations due to the high cost and instability of intermediates like Nitromethane 99Min . Modern protocols address this by employing safer, more cost-effective reagents and continuous-flow systems to enhance scalability. Recent advances also leverage enzymatic catalysis for stereoselective spirocycle formation, though this remains experimental.

Physicochemical Properties

Solubility and Stability

The tert-butyl group confers lipophilicity (logP2.1\log P \approx 2.1), making the compound soluble in organic solvents like DCM and THF but poorly soluble in water . Stability studies indicate degradation under acidic conditions (pH < 4) due to Boc group cleavage, necessitating storage at neutral pH and low temperatures .

Spectroscopic Characterization

  • NMR (1H^1\text{H}): Peaks at δ 1.42 ppm (tert-butyl), δ 4.21 ppm (carboxylate methylene), and δ 5.78 ppm (alkene protons).

  • IR: Strong absorbance at 1745 cm1^{-1} (C=O stretch) and 1680 cm1^{-1} (C=C stretch) .

Applications in Medicinal Chemistry

Role in Drug Discovery

This compound serves as a versatile scaffold for developing inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) and chemokine receptors (CCR3/CCR5) . Its rigid structure enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preclinical models of inflammation and HIV .

Case Study: CCR5 Antagonists

Derivatives of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate have shown promise as CCR5 antagonists, blocking viral entry in HIV-infected cells . Structural modifications, such as substituting the carboxylate with a sulfonamide group, improve pharmacokinetic profiles by reducing plasma protein binding.

Future Directions and Challenges

Green Chemistry Approaches

Efforts to minimize solvent waste and energy consumption are underway. Microwave-assisted synthesis and catalytic hydrogenation offer routes to reduce reaction times and improve atom economy.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation with targeting moieties (e.g., antibodies) could enhance bioavailability and reduce off-target effects, particularly for CNS applications .

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